molecular formula C17H19NO5S B7689545 methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate CAS No. 839681-04-8

methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate

Cat. No.: B7689545
CAS No.: 839681-04-8
M. Wt: 349.4 g/mol
InChI Key: MVVTZTHGITYCCP-UHFFFAOYSA-N
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Description

Methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure that includes a sulfonamide group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate typically involves the reaction of 2-methoxy-5-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(N-(2-hydroxy-5-methylphenyl)sulfonylanilino)acetate.

    Reduction: Formation of methyl 2-(N-(2-methoxy-5-methylphenyl)thioanilino)acetate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the methoxy and methyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-(2-methoxyphenyl)sulfonylanilino)acetate
  • Methyl 2-(N-(2-methylphenyl)sulfonylanilino)acetate
  • Methyl 2-(N-(2-methoxy-5-chlorophenyl)sulfonylanilino)acetate

Uniqueness

Methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-10-15(22-2)16(11-13)24(20,21)18(12-17(19)23-3)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVTZTHGITYCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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